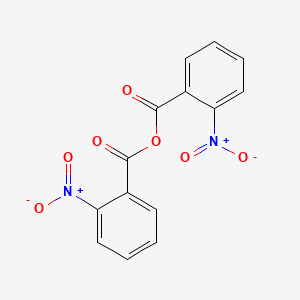

o-Nitrobenzoic anhydride

Description

Overview of Carboxylic Anhydrides as Synthetic Reagents

Carboxylic anhydrides are a class of organic compounds characterized by two acyl groups bonded to the same oxygen atom. uomustansiriyah.edu.iq They are generally more reactive than their corresponding carboxylic acids but less reactive than acyl chlorides, positioning them as versatile and widely used acylating agents in organic synthesis. One of the most commercially significant aliphatic anhydrides is acetic anhydride (B1165640), which is produced on a large scale for the synthesis of acetate (B1210297) esters, such as cellulose (B213188) acetate and aspirin. uomustansiriyah.edu.iq

The reactivity of carboxylic anhydrides stems from the electrophilic nature of the carbonyl carbons, which are susceptible to nucleophilic attack. This inherent reactivity allows them to readily participate in a wide range of reactions, including:

Esterification: Reaction with alcohols to form esters.

Amidation: Reaction with ammonia (B1221849) or primary and secondary amines to yield amides.

Friedel-Crafts Acylation: Acylation of aromatic rings in the presence of a Lewis acid catalyst.

Synthesis of other acid derivatives: Conversion to esters, amides, and other related compounds.

Cyclic anhydrides, particularly those with five- or six-membered rings, can be formed by the dehydration of dicarboxylic acids. uomustansiriyah.edu.iq Anhydrides can also be synthesized from acid chlorides and carboxylate salts, a method that is particularly useful for preparing mixed anhydrides derived from two different carboxylic acids. uomustansiriyah.edu.iq

Structural Features and Electronic Properties of Aromatic Nitro-Substituted Anhydrides

The introduction of a nitro group onto the aromatic ring of a benzoic anhydride has profound effects on its structure and electronic properties. The nitro group is a strong electron-withdrawing group, which enhances the electrophilicity of the carbonyl carbons, making the anhydride a more potent acylating agent.

In the case of o-nitrobenzoic anhydride (C₁₄H₈N₂O₇), X-ray crystallographic studies have revealed specific structural characteristics. researchgate.net It is a symmetrically substituted acyclic anhydride where the nitro groups are twisted with respect to the benzene (B151609) rings. researchgate.net The two benzene rings are nearly coplanar, with a small dihedral angle between them. researchgate.net This spatial arrangement influences how the molecule interacts with other reactants.

The electronic properties of nitro-substituted anhydrides are dominated by the electron-withdrawing nature of the nitro group. This property is crucial for the reactivity of compounds like 4-nitrobenzoic anhydride, which is a useful intermediate in the synthesis of pharmaceuticals, dyes, and agrochemicals due to its enhanced reactivity in acylation and electrophilic aromatic substitution reactions. cymitquimica.com The steric hindrance and electronic effects of substituents, as seen in derivatives like 2-methyl-6-nitrobenzoic anhydride (MNBA), can be strategically utilized to control the regioselectivity and efficiency of reactions. chemimpex.comclockss.org

Table 1: Physicochemical Properties of o-Nitrobenzoic Anhydride

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₄H₈N₂O₇ | nih.gov |

| Molecular Weight | 316.22 g/mol | nih.gov |

| Melting Point | 405–406 K | researchgate.net |

| Appearance | Colorless prisms | researchgate.net |

Historical Development and Evolution of Anhydride-Mediated Reactions

The use of carboxylic anhydrides in organic synthesis has a long history, with early applications focusing on simple acylation reactions. However, the development of more sophisticated anhydride-based reagents has led to significant advancements in the construction of complex molecules. Aromatic carboxylic anhydrides, which were initially considered to have poor reactivity, have become powerful tools in modern synthesis through the strategic introduction of substituents. tcichemicals.com

A pivotal moment in the evolution of anhydride-mediated reactions was the development of 2-methyl-6-nitrobenzoic anhydride (MNBA), also known as the Shiina reagent, by Isamu Shiina in 2002. wikipedia.orgrsc.org This reagent proved to be highly effective for the formation of medium- and large-sized lactones from hydroxycarboxylic acids via intramolecular cyclization, a process now known as the Shiina macrolactonization. wikipedia.org The reaction proceeds under mild, room temperature conditions and can be promoted by basic catalysts like 4-(dimethylamino)pyridine (DMAP). acs.orgresearchgate.net

The success of MNBA spurred further research into other substituted benzoic anhydrides. For instance, 2,6-dimethyl-4-nitrobenzoic anhydride (DMNBA) has also been shown to be an effective coupling reagent for the synthesis of carboxylic esters and lactones. clockss.org These developments highlight a shift from using simple anhydrides to designing highly specialized reagents that offer greater control over reactivity and selectivity in complex synthetic transformations. The use of these reagents in combination with nucleophilic catalysts has become a powerful and convenient method for esterification and lactonization. clockss.orgacs.org

Research Landscape and Significance of o-Nitrobenzoic Anhydride and its Derivatives

The current research landscape for o-nitrobenzoic anhydride and its derivatives is vibrant, with a strong focus on their application in the synthesis of complex natural products and other biologically active molecules. These reagents are particularly valued for their ability to facilitate challenging esterification and macrolactonization reactions. acs.orgresearchgate.net

Derivatives such as 2-methyl-6-nitrobenzoic anhydride (MNBA) are widely used for the synthesis of carboxylic esters from nearly equimolar amounts of carboxylic acids and alcohols. researchgate.netresearchgate.net This method is highly chemoselective and proceeds in excellent yields at room temperature. researchgate.net The utility of MNBA extends to the synthesis of amides and peptide coupling, making it a versatile tool in organic synthesis. wikipedia.orgresearchgate.net

The significance of these reagents is particularly evident in their application to the total synthesis of complex natural products. For example, MNBA has been successfully employed in the synthesis of cyanolide A and the lactone moieties of octalactins A and B. acs.orgresearchgate.net The Shiina macrolactonization has proven to be a superior method in many cases, offering high yields where other reagents fail. researchgate.net Research has also explored the use of o-nitrobenzoic anhydride in Ullmann-type biaryl synthesis, although in some cases it did not lead to improved yields of the desired biaryl products. scispace.com

The continued development and application of o-nitrobenzoic anhydride and its derivatives underscore their importance in modern organic chemistry, providing efficient and selective methods for the construction of complex molecular architectures. chemimpex.comclockss.org

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| o-Nitrobenzoic anhydride |

| o-Nitrobenzoic acid |

| Acetic anhydride |

| Cellulose acetate |

| Aspirin |

| 4-Nitrobenzoic anhydride |

| 2-Methyl-6-nitrobenzoic anhydride (MNBA) |

| 4-(Dimethylamino)pyridine (DMAP) |

| 2,6-Dimethyl-4-nitrobenzoic anhydride (DMNBA) |

| Cyanolide A |

| Octalactins A and B |

| 2,4-Dinitrobiphenyl |

| m-Dinitrobenzene |

| 2-Nitrophenyl anhydride |

| 2-ethyl-3-nitrophenol |

| Ethylene glycol monopropyl ether |

| Triphenylphosphine |

| Propionic anhydride |

| Amine |

| 2-Methyl pentane |

| Potassium permanganate |

| 5HT2-D2 antagonist |

| Benzoic acid, 4-nitro-, anhydride |

| Acetone |

| Dichloromethane |

| 2-Nitrobenzoyl chloride |

| p-Nitrobenzoic t-butylcarbonic anhydride |

| Carbon dioxide |

| Isobutene |

| p-Nitrobenzoic acid |

| t-Butyl p-nitrobenzoate |

| t-Butyl alcohol |

| t-Butyl carbonate |

| Benzoic alkylcarbonic anhydrides |

| s-Octyl group |

| t-Butyl chlorocarbonate |

| Benzoic acid |

| Triethylamine (B128534) |

| 4-(Dimethylamino)pyridine 1-oxide |

| erythro-Aleuritic acid lactone |

| 4-Trifluoromethylbenzoic Anhydride |

| 4-Methoxybenzoic Anhydride |

| Tin(II) Trifluoromethanesulfonate |

| (+)-Benzotetramisole |

| Hafnium(IV) Trifluoromethanesulfonate |

| Pivalic Anhydride |

| Bis(α-naphthyl)methanol |

| 2',4',6'-trichlorobenzoyl-4-dimethyaminopyridinium chloride |

| Cycloheptylcinnamamide |

| Cinnamic acid |

| N-cycloheptylamine |

| Ecklonialactone A |

| Ecklonialactone B |

| Ecklonialactone C |

| Ecklonialactone D |

| Eiseniachlorides A |

| Eiseniachlorides B |

| ent‐Ecklonialactone B |

| 16‐epi‐Ecklonialactone B |

| 12,13‐diepi‐Ecklonialactone B |

| 6-deoxyerythronolide B |

| Erythromycin |

Structure

3D Structure

Properties

CAS No. |

49619-45-6 |

|---|---|

Molecular Formula |

C14H8N2O7 |

Molecular Weight |

316.22 g/mol |

IUPAC Name |

(2-nitrobenzoyl) 2-nitrobenzoate |

InChI |

InChI=1S/C14H8N2O7/c17-13(9-5-1-3-7-11(9)15(19)20)23-14(18)10-6-2-4-8-12(10)16(21)22/h1-8H |

InChI Key |

SOFDTMPXXZJJMJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)OC(=O)C2=CC=CC=C2[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of O Nitrobenzoic Anhydride

Fundamental Reactivity of the Anhydride (B1165640) Moiety

The reactivity of o-nitrobenzoic anhydride is primarily governed by the electrophilic character of its carbonyl carbons, making it susceptible to attack by nucleophiles. This reactivity is modulated by the inherent structural features of the anhydride and the specific stereoelectronic effects imparted by the ortho-nitro group.

Nucleophilic Acyl Substitution Mechanisms

The reaction of o-nitrobenzoic anhydride with nucleophiles proceeds through a classic nucleophilic acyl substitution mechanism. This process is generally characterized by a two-step addition-elimination pathway. In the initial step, the nucleophile attacks one of the electrophilic carbonyl carbons of the anhydride, leading to the formation of a transient tetrahedral intermediate. Subsequently, this intermediate collapses, reforming the carbonyl double bond and expelling a carboxylate as the leaving group.

The rate of this reaction is significantly influenced by the nature of the nucleophile, the stability of the leaving group, and the electrophilicity of the carbonyl carbon. The presence of the electron-withdrawing nitro group in the ortho position is anticipated to enhance the electrophilicity of the carbonyl carbons, thereby increasing the anhydride's reactivity towards nucleophiles.

Stereoelectronic Effects on Carbonyl Reactivity

The term "ortho effect" is well-established in the study of substituted benzoic acids, where ortho-substituted isomers often exhibit distinct properties compared to their meta and para counterparts. In the case of o-nitrobenzoic acid, the ortho-nitro group contributes to a significant increase in acidity. quora.comstackexchange.comlibretexts.orgwikipedia.org This is attributed to steric hindrance between the nitro group and the carboxylic acid function, which forces the carboxyl group out of the plane of the benzene (B151609) ring. quora.comwikipedia.orgalmerja.com This disruption of coplanarity inhibits resonance between the carboxyl group and the aromatic ring, which in turn increases the acidity. quora.comalmerja.com

Extrapolating this to o-nitrobenzoic anhydride, the steric clash between the ortho-nitro groups and the anhydride's carbonyl centers likely forces a twisted conformation. This twisting would reduce resonance stabilization of the carbonyl groups with the benzene rings, thereby increasing their electrophilicity and making the anhydride more susceptible to nucleophilic attack. The powerful electron-withdrawing inductive effect of the nitro group further enhances the partial positive charge on the carbonyl carbons, contributing to the heightened reactivity. stackexchange.com

Reactions with Oxygen Nucleophiles

The enhanced reactivity of o-nitrobenzoic anhydride makes it a valuable reagent for reactions with oxygen nucleophiles, particularly in the formation of esters. These reactions can be categorized into intermolecular protocols and intramolecular strategies, the latter being famously employed in macrolactonization.

Esterification Reactions

The formation of an ester from a carboxylic acid and an alcohol is a fundamental transformation in organic synthesis. o-Nitrobenzoic anhydride can serve as a potent activating agent in this context, facilitating the reaction under mild conditions.

While the more sterically hindered 2-methyl-6-nitrobenzoic anhydride (MNBA) is more commonly cited for intermolecular esterifications, the principles apply to o-nitrobenzoic anhydride as well. acs.org The reaction typically involves the formation of a mixed anhydride intermediate. The carboxylic acid to be esterified reacts with o-nitrobenzoic anhydride to form a mixed anhydride, which is then attacked by the alcohol nucleophile. The reaction is often promoted by a basic catalyst, such as 4-(dimethylamino)pyridine (DMAP). acs.org

The general protocol involves the slow addition of the carboxylic acid and alcohol to a solution containing the anhydride and the catalyst. The use of nearly equimolar amounts of the reactants is a key advantage of this methodology. acs.org

| Carboxylic Acid | Alcohol | Catalyst/Base | Yield (%) | Reference |

|---|---|---|---|---|

| Cinnamic acid | N-cycloheptylamine | DMAP | 92 | researchgate.net |

| Various | Various | Triethylamine (B128534)/DMAP | High | acs.org |

One of the most significant applications of substituted benzoic anhydrides is in macrolactonization, a key step in the synthesis of many complex natural products. The Shiina macrolactonization, developed by Professor Isamu Shiina, is a powerful method for the synthesis of medium to large-sized lactones. wikipedia.orgwikipedia.org While this reaction predominantly employs 2-methyl-6-nitrobenzoic anhydride (MNBA), the underlying principles are pertinent to o-nitrobenzoic anhydride. researchgate.netsnnu.edu.cnnih.gov

The mechanism involves the reaction of a hydroxycarboxylic acid (seco-acid) with the anhydride in the presence of a nucleophilic catalyst, such as DMAP or 4-(dimethylamino)pyridine N-oxide (DMAPO). researchgate.netresearchgate.net This forms a mixed anhydride, which then undergoes an intramolecular nucleophilic attack by the hydroxyl group to form the desired macrolactone. wikipedia.org The slow addition of the seco-acid is crucial to maintain a low concentration of the reactive intermediate, thereby favoring intramolecular cyclization over intermolecular polymerization. wikipedia.org The 2-methyl-6-nitrobenzoate (B8389549) anion, formed in situ, is thought to act as a base, promoting the cyclization. wikipedia.org

The efficiency of the Shiina macrolactonization is highly dependent on the substrate and reaction conditions. For conformationally appropriate substrates, excellent yields of the monomeric lactone can be achieved under mild conditions. nih.gov Even for substrates that are conformationally biased towards dimerization, the method can provide good yields of the desired macrolactone, sometimes requiring higher temperatures. nih.gov

| Hydroxycarboxylic Acid (Seco-Acid) | Reagent | Catalyst | Product (Lactone Ring Size) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Seco-acid of Ecklonialactone B | MNBA | DMAP | Ecklonialactone B | 43 | researchgate.net |

| Various ω-hydroxycarboxylic acids | MNBA | DMAP | Various lactones | High | researchgate.netelsevierpure.com |

| Seco-acids for Erythronolide A intermediates | MNBA | DMAP | Erythronolide A intermediates | Excellent (conformationally appropriate) | nih.gov |

Chemoselective Esterification in Complex Molecular Scaffolds

o-Nitrobenzoic anhydride and its derivatives have proven to be effective reagents for the esterification of sterically hindered and sensitive substrates, demonstrating high chemoselectivity in polyfunctional molecules. The reactivity of the anhydride allows for the selective acylation of hydroxyl groups even in the presence of other nucleophilic functionalities. This is particularly valuable in the synthesis of complex natural products and their analogues. For instance, substituted benzoic anhydrides like 2-methyl-6-nitrobenzoic anhydride (MNBA) are used for the formation of carboxylic esters and lactones with various ring sizes under mild conditions. acs.orgacs.org

The method's high chemoselectivity is attributed to the controlled activation of the carboxylic acid by the anhydride, which allows for reaction with alcohols at room temperature, often in excellent yields. acs.org This approach has been successfully applied in the synthesis of depsipeptides and macrolactones, where selective ester bond formation is critical. For example, in the synthesis of a depsipeptidic analogue of FE399, MNBA was used in a standard esterification with an alcohol to afford the desired ester without racemization, showcasing its utility in intricate molecular frameworks. acs.org

The selective nature of this esterification method is highlighted in its ability to proceed in the presence of other potentially reactive groups, minimizing the need for extensive protecting group strategies. Research has shown that various substituted benzoic anhydrides can be employed, with electron-withdrawing groups on the aromatic ring generally improving reaction rates. tcichemicals.com

Catalytic Promotion by Lewis Acids and Nucleophilic Catalysts (e.g., DMAP, DMAPO)

The efficacy of o-nitrobenzoic anhydride in esterification reactions is significantly enhanced by the use of catalysts. Both Lewis acids and nucleophilic catalysts can be employed to promote the reaction, depending on the substrate and desired conditions.

Lewis Acids: Lewis acid catalysts, such as titanium and tin triflates, can activate the anhydride, facilitating the formation of esters. tcichemicals.com The Lewis acid coordinates to a carbonyl oxygen of the anhydride, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by an alcohol. This approach is particularly effective for molecules that are stable under acidic conditions. tcichemicals.commdpi.com

Nucleophilic Catalysts: Nucleophilic catalysts are more commonly employed, especially for acid-sensitive substrates. 4-(Dimethylamino)pyridine (DMAP) and its N-oxide derivative, 4-(dimethylamino)pyridine N-oxide (DMAPO), are exceptionally effective promoters for esterifications using nitrobenzoic anhydrides under basic or neutral conditions. acs.orgacs.orgtcichemicals.com These catalysts function by reacting with the anhydride to form a highly reactive acylpyridinium intermediate, which is then readily attacked by the alcohol. organic-chemistry.org DMAPO is sometimes preferred as it can be used in catalytic amounts with a base like triethylamine to achieve efficient intramolecular condensation (lactonization). acs.orgacs.org The choice between DMAP and DMAPO can influence reaction yields and conditions, with both being widely used in the synthesis of complex esters and lactones. acs.orgtcichemicals.com

| Catalyst Type | Example Catalyst | Role in Esterification | Typical Conditions |

| Lewis Acid | TiCl₂(OTf)₂ | Activates the anhydride by coordinating to a carbonyl oxygen, increasing its electrophilicity. | Aprotic solvent (e.g., CH₂Cl₂), often requires elevated temperatures. |

| Nucleophilic | DMAP | Acts as an acyl transfer agent, forming a highly reactive N-acylpyridinium intermediate. | Stoichiometric or catalytic amounts, often with a base (e.g., Et₃N), room temperature. |

| Nucleophilic | DMAPO | Similar to DMAP, forms a reactive intermediate. Often used for macrolactonization. | Catalytic amounts, with a base (e.g., Et₃N), room temperature or slightly elevated. |

Mechanistic Probes and Intermediates in Esterification

The reaction proceeds via the following steps:

Formation of the Acylpyridinium Ion: The nucleophilic catalyst, DMAP, attacks one of the electrophilic carbonyl carbons of o-nitrobenzoic anhydride. DMAP is a superior nucleophile compared to the alcohol. organic-chemistry.org This attack leads to the displacement of a carboxylate leaving group and the formation of a highly reactive N-acyl-o-nitrobenzoylpyridinium salt. organic-chemistry.org This intermediate is significantly more electrophilic than the parent anhydride.

Nucleophilic Attack by Alcohol: The alcohol, acting as the nucleophile, attacks the carbonyl carbon of the activated acylpyridinium intermediate.

Ester Formation: The tetrahedral intermediate formed in the previous step collapses, eliminating the DMAP catalyst and forming the desired ester and a proton. The liberated DMAP is regenerated and can participate in another catalytic cycle. The displaced o-nitrobenzoate anion acts as the base to accept the proton.

This pathway is analogous to other well-established esterification methods, such as the Steglich and Yamaguchi esterifications, which also rely on the formation of a highly reactive acylated intermediate. organic-chemistry.org The role of the anhydride is to act as a powerful dehydrating and activating agent for the carboxylic acid (if a mixed anhydride is formed in situ) or to directly provide the acyl group for transfer.

Reactions with Nitrogen Nucleophiles

Amidation and Amide Bond Construction

o-Nitrobenzoic anhydride is an effective reagent for the construction of amide bonds through the acylation of nitrogen nucleophiles, such as primary and secondary amines. The reaction is analogous to esterification and relies on the high reactivity of the anhydride's carbonyl groups. libretexts.org The direct reaction between an amine and an anhydride is a fundamental method for forming amides, yielding the amide product and a carboxylate salt. libretexts.org

The reaction mechanism involves the nucleophilic attack of the amine's lone pair of electrons on a carbonyl carbon of the anhydride. This forms a tetrahedral intermediate which then collapses, expelling the o-nitrobenzoate as a leaving group and forming the stable amide bond. libretexts.org This method is advantageous as it avoids the use of harsh conditions and often proceeds to completion with high yields. The direct amidation of carboxylic acids can be challenging due to the formation of unreactive ammonium (B1175870) salts, but using an activated derivative like an anhydride circumvents this issue. rsc.org

Peptide Coupling and Oligopeptide Synthesis

The formation of an amide bond between two amino acids is known as a peptide bond. The use of anhydrides as activating agents is a well-established strategy in peptide synthesis. uniurb.it o-Nitrobenzoic anhydride can be used in the "symmetrical anhydride method" for peptide coupling. uniurb.itluxembourg-bio.com

In this strategy, an N-terminally protected amino acid is activated by reacting it with a coupling reagent to form a reactive intermediate, which then acylates the free amino group of a second, C-terminally protected amino acid. bachem.comyoutube.com

The general procedure using a symmetrical anhydride approach is as follows:

Activation: Two equivalents of an N-protected amino acid react to form a symmetrical anhydride. Alternatively, o-nitrobenzoic anhydride can be used as a coupling reagent to form a mixed anhydride with the N-protected amino acid. This activated species is highly susceptible to nucleophilic attack.

Coupling: The activated amino acid (the symmetrical or mixed anhydride) is introduced to the N-terminally deprotected amino acid or peptide chain. The nucleophilic amino group attacks the electrophilic carbonyl carbon of the anhydride.

Peptide Bond Formation: The resulting tetrahedral intermediate collapses to form the new peptide bond, releasing a molecule of the N-protected amino acid (in the symmetrical anhydride method) or o-nitrobenzoic acid (in a mixed anhydride approach) as a byproduct. uniurb.it

This method is effective for coupling amino acids, including sterically hindered ones. luxembourg-bio.com The use of anhydrides is a classic technique that offers an alternative to other coupling reagents like carbodiimides (e.g., DCC, EDC) or phosphonium (B103445)/aminium salts (e.g., HBTU, HATU). sigmaaldrich.compeptide.com The primary advantage is the high reactivity of the anhydride intermediate, which can lead to fast and efficient coupling reactions. peptide.com

Macrolactamization Reactions in Cyclic Peptide Synthesis

The formation of large ring structures, known as macrolactamization, is a critical and often challenging step in the total synthesis of cyclic peptide natural products. chemrxiv.org The efficiency of this intramolecular cyclization is highly dependent on the choice of coupling reagent, which must activate a terminal carboxylic acid to facilitate amide bond formation with a terminal amine, often at high dilution to favor the intramolecular reaction over intermolecular polymerization. youtube.comcbseacademic.nic.in

While a variety of phosphonium and uranium-based reagents like PyBOP and HATU are commonly employed, aromatic carboxylic anhydrides have also been explored as activating agents. youtube.com In this context, derivatives of o-nitrobenzoic anhydride, such as 2-methyl-6-nitrobenzoic anhydride (MNBA), have demonstrated significant utility. chemrxiv.orgnih.gov The principle behind using such reagents is the in-situ formation of a mixed anhydride with the linear peptide's C-terminal carboxyl group. This mixed anhydride is highly activated towards nucleophilic attack by the N-terminal amino group to form the cyclic peptide.

The steric hindrance provided by the ortho substituents on the benzoic anhydride derivative is believed to play a crucial role in the reaction's success. For instance, MNBA, in combination with a catalytic amount of an activator like 4-(dimethylamino)pyridine N-oxide, has been shown to be highly effective for the macrolactamization of depsipeptidic analogues, outperforming conventional reagents in certain cases. nih.gov This enhanced reactivity is attributed to the formation of a highly reactive acylpyridinium intermediate. The general mechanism involves the attack of the peptide's carboxylate on the anhydride, followed by the intramolecular attack of the amine on the activated carbonyl, releasing the nitrobenzoate as a leaving group.

The table below summarizes the application of a related nitrobenzoic anhydride derivative, MNBA, in a specific macrolactamization reaction, highlighting its efficiency compared to other standard coupling reagents.

| Coupling Reagent | Catalyst/Additive | Yield of Macrolactam (%) | Reference |

|---|---|---|---|

| 2-Methyl-6-nitrobenzoic anhydride (MNBA) | 4-(Dimethylamino)pyridine N-oxide | High | nih.gov |

| HATU | Not specified | Lower/Oligomerization | youtube.comnih.gov |

| PyBOP | Not specified | Lower/Oligomerization | youtube.com |

Derivatization of Amino Acids and Proline Editing

The chemical modification, or derivatization, of amino acids is a fundamental technique in analytical biochemistry and peptide chemistry. sigmaaldrich.comshimadzu.com It is often employed to enhance detection sensitivity, improve chromatographic separation, or to introduce specific functionalities. nih.govnih.gov Anhydrides are common reagents for the acylation of the amino groups of amino acids. nih.gov

In the specialized field of peptide synthesis, o-nitrobenzoic anhydride finds a niche application in a strategy known as "proline editing." researchgate.net This technique allows for the synthesis of peptides with stereospecifically modified proline residues, which are valuable for studying protein structure and function. chemrxiv.orgmdpi.com The process begins with the incorporation of hydroxyproline (B1673980) (Hyp) into a peptide sequence during standard solid-phase peptide synthesis. researchgate.net

The hydroxyl group of the incorporated Hyp residue can then be modified. A key step in achieving stereochemical inversion at the 4-position of the proline ring involves a Mitsunobu reaction with a carboxylic acid, such as o- or p-nitrobenzoic acid, to form a nitrobenzoate ester. mdpi.comlibretexts.org This reaction proceeds with inversion of stereochemistry. For example, starting with 4R-hydroxyproline, the Mitsunobu reaction with nitrobenzoic acid yields the 4S-nitrobenzoate ester. mdpi.com This nitrobenzoate group serves two purposes: it acts as a protecting group and as a leaving group for subsequent nucleophilic substitution reactions, allowing the introduction of a wide array of functional groups at that position. researchgate.netchemrxiv.org

The use of a nitrobenzoate ester is particularly advantageous because the electron-withdrawing nitro group can influence the conformational preferences of the proline ring through stereoelectronic effects. libretexts.org This derivatization strategy has been used to install diverse functionalities, including:

Amino acid mimetics

Bioconjugation handles (azides, alkynes)

Spectroscopic probes (fluoro, cyanophenyl ether)

Electron-withdrawing groups to study conformational effects researchgate.netchemrxiv.org

The table below outlines the key steps in a typical proline editing sequence involving a nitrobenzoate intermediate.

| Step | Reaction | Reagents | Outcome | Reference |

|---|---|---|---|---|

| 1 | Incorporation | Fmoc-4R-Hyp-OH, Solid-Phase Peptide Synthesis | Peptide with 4R-Hyp residue | researchgate.net |

| 2 | Inversion/Esterification | Nitrobenzoic acid, Mitsunobu reagents (e.g., DIAD, PPh3) | Formation of 4S-nitrobenzoate ester | mdpi.com |

| 3 | Deprotection/Inversion | NaN3 | Release of nitrobenzoate, formation of 4S-hydroxyproline | mdpi.com |

| 4 | Functionalization | Second Mitsunobu reaction with various nucleophiles | Introduction of diverse functional groups with 4R stereochemistry | mdpi.com |

Advanced Mechanistic Studies

Following a comprehensive review of available scientific literature, no specific experimental or computational studies focused on the advanced mechanistic aspects of o-nitrobenzoic anhydride itself could be identified. The following subsections are therefore limited by the absence of direct research on this specific compound.

Transition State Analysis via Kinetic and Spectroscopic Methods

There is a lack of published research detailing the kinetic analysis or spectroscopic monitoring of reactions involving o-nitrobenzoic anhydride. While kinetic studies have been performed on the hydrolysis of other simple anhydrides like acetic and phthalic anhydride using techniques such as in-situ FTIR and NMR spectroscopy, similar investigations for o-nitrobenzoic anhydride are not available. flvc.orgresearchgate.netmagritek.comnih.gov Furthermore, no computational studies appear to have been published that specifically calculate the transition state structures and activation energies for reactions such as aminolysis or hydrolysis of o-nitrobenzoic anhydride. ucsb.edursc.org

Exploration of Radical Pathways and Single Electron Activation

The potential for o-nitrobenzoic anhydride to participate in radical pathways or to be activated via single electron transfer (SET) has not been explored in the scientific literature. Research on related nitroaromatic compounds, such as nitrobenzene, has shown they can form radical anions through SET from various bases, a process that can be studied using electron paramagnetic resonance (EPR) spectroscopy. chemrxiv.orgnih.govnih.gov However, there are no available studies that apply these methods to o-nitrobenzoic anhydride or suggest its involvement in radical-mediated transformations under typical reaction conditions.

Role of Solvation Effects and Reaction Environment

Specific studies detailing the influence of solvent polarity, hydrogen bonding, or other environmental factors on the reaction rates and mechanisms of o-nitrobenzoic anhydride are not present in the current body of scientific literature. While the general effects of solvents on the kinetics of reactions involving anhydrides and on various other chemical transformations are well-documented, a focused investigation into how the reaction environment modulates the reactivity of o-nitrobenzoic anhydride has not been reported. chemrxiv.orgmdpi.com

Applications in Complex Molecule Synthesis and Method Development

General Utility as an Acyl Transfer Reagent

Acid anhydrides are a well-established class of acyl transfer reagents used in the formation of esters and amides. The mechanism typically involves the nucleophilic attack of an alcohol or amine on one of the carbonyl carbons of the anhydride (B1165640). This process results in the formation of a tetrahedral intermediate, which then collapses to yield the acylated product and a carboxylate leaving group. While this is a general principle for acid anhydrides, specific and detailed research findings on the utility, scope, and efficiency of o-nitrobenzoic anhydride as a general acyl transfer reagent are not widely available in published literature. Most studies on nitro-substituted benzoic anhydrides as coupling reagents highlight the effectiveness of 2-methyl-6-nitrobenzoic anhydride (MNBA) due to the steric and electronic effects of its substituents, which promote high reactivity and chemoselectivity.

Synthesis of Macrocyclic Lactones and Lactams

The synthesis of large-ring lactones and lactams (macrolactonization and macrolactamization) is a critical step in the construction of many complex natural products. This transformation is often challenging due to competing intermolecular polymerization reactions. Specialized reagents have been developed to facilitate these intramolecular cyclizations.

A significant body of research demonstrates the power of substituted benzoic anhydrides for this purpose, most notably the Shiina macrolactonization which employs 2-methyl-6-nitrobenzoic anhydride (MNBA). wikipedia.orgelsevierpure.com This reagent, often used in the presence of a nucleophilic catalyst like 4-(dimethylamino)pyridine (DMAP) or its N-oxide (DMAPO), has been shown to be highly effective for preparing a wide variety of macrocyclic lactones and lactams in high yields under mild, room-temperature conditions. elsevierpure.comnih.gov For instance, the combination of MNBA and a catalytic amount of DMAPO has demonstrated superior activity compared to other common coupling reagents in the synthesis of depsipeptides. nih.gov

However, specific examples and detailed protocols for the use of o-nitrobenzoic anhydride in macrolactonization or macrolactamization are not present in the available scientific literature, which focuses almost exclusively on the utility of MNBA.

Contributions to Total Synthesis of Natural Products and Bioactive Compounds

The successful application of a synthetic method in the total synthesis of a complex natural product is a definitive demonstration of its utility. Reagents based on substituted benzoic anhydrides have been instrumental in the synthesis of numerous bioactive molecules.

For example, 2-methyl-6-nitrobenzoic anhydride (MNBA) has been employed as a key reagent in the total synthesis of compounds such as the GRP78 inhibitor prunustatin A, the antifungal compound (−)-eushearilide, and the anti-obesity drug tetrahydrolipstatin. sigmaaldrich.com Its effectiveness in forming challenging ester or amide bonds makes it a valuable tool for synthetic chemists. acs.org

Despite the extensive documentation of MNBA's role, there is a lack of reported contributions of o-nitrobenzoic anhydride to the total synthesis of natural products or other complex bioactive compounds in the reviewed literature.

Development of Novel Regioselective and Stereoselective Transformations

Regio- and stereoselectivity are crucial for the efficient synthesis of complex molecules, as they allow for the precise construction of desired isomers. While acyl transfer reactions can be designed to be selective, the development of novel transformations using a specific anhydride depends on its unique reactivity profile. There is currently no significant research available that describes the development of novel regioselective or stereoselective transformations specifically mediated by o-nitrobenzoic anhydride.

Analytical Characterization Techniques for Research on O Nitrobenzoic Anhydride

Advanced Spectroscopic Characterization of Reaction Products and Intermediates

Spectroscopic methods are fundamental for elucidating the molecular structure of o-nitrobenzoic anhydride (B1165640). A combination of nuclear magnetic resonance, mass spectrometry, and vibrational spectroscopy provides a comprehensive profile of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the carbon-hydrogen framework of o-nitrobenzoic anhydride.

¹H NMR: The proton NMR spectrum is expected to show complex signals in the aromatic region. Due to the ortho substitution pattern, the four protons on each benzene (B151609) ring are chemically non-equivalent, leading to a complex set of multiplets. The electron-withdrawing nature of both the nitro group and the anhydride linkage would shift these protons downfield, likely into the 7.5-8.5 ppm range.

¹³C NMR: The carbon NMR spectrum would provide key information. A characteristic signal for the carbonyl carbon of the anhydride group is expected to appear significantly downfield, typically in the range of 160-170 ppm. The aromatic region would display six distinct signals for the carbons of each benzene ring, with their chemical shifts influenced by the positions of the nitro and anhydride functionalities.

High-Resolution Mass Spectrometry (HRMS)

HRMS is crucial for unequivocally determining the elemental composition of o-nitrobenzoic anhydride. Techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are suitable for this analysis. The precise mass measurement of the molecular ion allows for the confirmation of the chemical formula, C₁₄H₈N₂O₇. A common fragmentation pathway for acid anhydrides involves the cleavage of the C-O-C bond to form a stable acylium ion, which would also be observable in the mass spectrum.

Vibrational Spectroscopy (FTIR and Raman)

Vibrational spectroscopy probes the functional groups within the molecule. Infrared (IR) and Raman spectroscopy are complementary techniques that provide a detailed molecular fingerprint. libretexts.orguni-siegen.deedinst.com

Anhydride Group: The most characteristic feature in the IR spectrum of an acid anhydride is the presence of two distinct carbonyl (C=O) stretching bands. ucalgary.ca These arise from symmetric and asymmetric stretching modes of the two carbonyl groups. For acyclic anhydrides, these bands are typically observed in the regions of 1850-1800 cm⁻¹ (asymmetric, stronger) and 1790-1740 cm⁻¹ (symmetric, weaker). A strong C-O-C stretching band is also expected between 1175-1045 cm⁻¹.

Nitro Group: The nitro (NO₂) group gives rise to two prominent stretching vibrations: a strong asymmetric stretch typically found between 1560-1520 cm⁻¹ and a symmetric stretch between 1360-1320 cm⁻¹.

Aromatic Ring: Signals corresponding to aromatic C-H stretching are expected above 3000 cm⁻¹, while C=C stretching vibrations within the ring appear in the 1600-1450 cm⁻¹ region.

Based on analyses of structurally similar compounds like o-nitrobenzamide, the vibrational modes can be predicted with reasonable accuracy. muthayammal.in

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Type |

|---|---|---|---|

| Carbonyl (C=O) | Asymmetric Stretch | 1850 - 1800 | FTIR |

| Symmetric Stretch | 1790 - 1740 | FTIR | |

| Nitro (NO₂) | Asymmetric Stretch | 1560 - 1520 | FTIR / Raman |

| Symmetric Stretch | 1360 - 1320 | FTIR / Raman | |

| Anhydride Linkage | C-O-C Stretch | 1175 - 1045 | FTIR |

| Aromatic Ring | C=C Stretch | 1600 - 1450 | FTIR / Raman |

X-ray Crystallography for Solid-State Structure and Conformation Analysis

The analysis revealed that o-nitrobenzoic anhydride is a symmetrically substituted acyclic anhydride. researchgate.net In the solid state, the two benzene rings are nearly coplanar, with a small dihedral angle of 9.07 (9)° between them. The nitro groups are significantly twisted with respect to the plane of their attached benzene rings. researchgate.net This structural information is invaluable for understanding intermolecular interactions in the crystal lattice and for computational modeling studies.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₄H₈N₂O₇ |

| Formula Weight | 316.22 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.9365 (10) |

| b (Å) | 16.591 (2) |

| c (Å) | 11.0023 (8) |

| β (°) | 103.798 (7) |

| Volume (ų) | 1371.7 (2) |

| Z (Molecules per unit cell) | 4 |

| Final R-factor [I > 2σ(I)] | 0.048 |

Chromatographic Methods for Reaction Monitoring and Purification in Research Scale

Chromatographic techniques are indispensable for monitoring the progress of reactions that synthesize o-nitrobenzoic anhydride and for its subsequent purification.

Reaction Monitoring

Thin-layer chromatography (TLC) is a rapid and effective method for qualitatively monitoring the conversion of starting materials (e.g., o-nitrobenzoic acid) to the desired anhydride product. By spotting the reaction mixture on a TLC plate (typically silica gel) and eluting with an appropriate solvent system, the disappearance of reactants and the appearance of the product spot can be visualized, allowing for the determination of reaction completion.

Purification

For purification on a research scale, flash column chromatography is a standard and effective technique. Research has shown that o-nitrobenzoic anhydride can be successfully purified using flash chromatography on deactivated silica gel. researchgate.net A common eluent system for such a separation is a mixture of hexanes and ethyl acetate (B1210297) (e.g., 80:20 v/v), which allows for the separation of the anhydride from starting materials and byproducts. researchgate.net

Purity Analysis

High-performance liquid chromatography (HPLC) is the method of choice for determining the purity of the final product with high accuracy. A reversed-phase column (such as a C18) with a mobile phase typically consisting of a buffered aqueous solution and an organic solvent like acetonitrile or methanol would be suitable. The potential for hydrolysis of the anhydride on the column necessitates careful method development, but HPLC provides quantitative purity data that is essential for research applications. nih.gov

Theoretical and Computational Studies on O Nitrobenzoic Anhydride Systems

Quantum Chemical Calculations (e.g., Density Functional Theory) for Mechanistic Elucidation

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for unraveling the complex reaction mechanisms involving o-nitrobenzoic anhydride (B1165640). DFT allows for the detailed examination of electronic structure and energy changes throughout a chemical reaction, providing a molecular-level understanding of the process.

Mechanistic Pathways of Acyl Transfer:

Acyl transfer reactions are fundamental to the utility of o-nitrobenzoic anhydride. DFT calculations can map the potential energy surface for these reactions, identifying the transition states and intermediates involved. For instance, in the acylation of an amine, DFT can distinguish between a concerted mechanism, where bond breaking and formation occur simultaneously, and a stepwise mechanism involving a tetrahedral intermediate.

Key Insights from DFT studies on related systems suggest:

Transition State Geometry: Calculations can determine the precise geometry of the transition state, revealing the nature of the interactions between the anhydride and the nucleophile.

Activation Energy Barriers: By calculating the energy difference between the reactants and the transition state, DFT provides the activation energy, a critical parameter for predicting reaction rates. The presence of the ortho-nitro group is expected to lower this barrier by stabilizing the transition state through electron withdrawal.

Influence of Solvation: Implicit and explicit solvent models can be incorporated into DFT calculations to simulate the effect of the reaction medium on the mechanism and energetics.

A hypothetical reaction coordinate for the aminolysis of o-nitrobenzoic anhydride, as could be determined by DFT, is presented below.

| Reaction Coordinate | Structure Description | Relative Energy (kcal/mol) |

| Reactants | Separated o-nitrobenzoic anhydride and amine | 0.0 |

| Pre-reaction Complex | Anhydride and amine associated through non-covalent interactions | -2.5 |

| Transition State 1 | Formation of the C-N bond and elongation of the C-O bond in the anhydride; tetrahedral-like carbon center | +15.2 |

| Tetrahedral Intermediate | Fully formed C-N bond and a negatively charged oxygen atom | +3.7 |

| Transition State 2 | Cleavage of the C-O bond leading to the o-nitrobenzoate leaving group | +12.8 |

| Products | Acylated amine and o-nitrobenzoate anion | -18.9 |

Note: The data in this table is illustrative and based on typical values for similar reactions studied by DFT. Specific values for o-nitrobenzoic anhydride would require dedicated calculations.

Molecular Modeling and Dynamics Simulations of Anhydride Reactivity

While quantum mechanics provides a detailed picture of the reaction at a local level, molecular modeling and dynamics (MD) simulations offer insights into the behavior of o-nitrobenzoic anhydride on a larger scale and over longer timescales. MD simulations model the molecule and its environment (e.g., solvent, other reactants) as a collection of atoms interacting through a set of classical force fields.

Applications of MD simulations include:

Conformational Analysis: o-Nitrobenzoic anhydride possesses conformational flexibility, particularly regarding the orientation of the nitro groups and the dihedral angle between the two benzoic acid moieties. MD simulations can explore the conformational landscape and identify the most stable conformers in different environments. The crystal structure of o-nitrobenzoic anhydride reveals that the nitro groups are twisted with respect to the benzene (B151609) rings. researchgate.net

Solvation and Dynamics: The reactivity of the anhydride is significantly influenced by its interactions with solvent molecules. MD simulations can reveal the structure of the solvent shell around the anhydride, highlighting specific interactions such as hydrogen bonding that can affect the accessibility and electrophilicity of the carbonyl carbons.

Reactant Encounters: In a solution, the anhydride and a nucleophile must first diffuse and encounter each other in a suitable orientation for a reaction to occur. MD simulations can be used to study these encounter dynamics and calculate the potential of mean force for bringing the reactants together.

Prediction of Electronic Structure and Acyl Transfer Capabilities

The electronic structure of o-nitrobenzoic anhydride is central to its reactivity as an acylating agent. Computational methods can provide a quantitative description of this structure, which is directly linked to its acyl transfer capabilities.

Key Electronic Properties:

Partial Atomic Charges: The distribution of electron density within the molecule can be quantified by calculating partial atomic charges. The carbonyl carbons in o-nitrobenzoic anhydride are expected to have a significant positive partial charge, making them highly electrophilic and susceptible to nucleophilic attack. The electron-withdrawing nature of the ortho-nitro group further enhances this electrophilicity.

Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. For an acyl transfer reaction, the LUMO of the anhydride, which is typically centered on the carbonyl carbons, will interact with the HOMO of the nucleophile. The energy of the LUMO is a key indicator of the anhydride's electrophilicity; a lower LUMO energy implies a higher reactivity.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the electrostatic potential on the electron density surface of the molecule. Regions of positive potential (typically colored blue) indicate electrophilic sites, while regions of negative potential (red) indicate nucleophilic sites. For o-nitrobenzoic anhydride, the MEP would show strong positive potentials around the carbonyl carbons.

Below is a table of hypothetical, yet representative, calculated electronic properties for o-nitrobenzoic anhydride compared to benzoic anhydride, illustrating the effect of the nitro group.

| Property | Benzoic Anhydride (Calculated) | o-Nitrobenzoic Anhydride (Calculated) |

| LUMO Energy (eV) | -1.2 | -2.5 |

| Partial Charge on Carbonyl C | +0.45 | +0.55 |

| Dipole Moment (Debye) | 2.8 | 4.1 |

Note: This data is illustrative. Actual values would be obtained from specific quantum chemical calculations.

Computational Design of Enhanced Anhydride Reagents

The insights gained from theoretical and computational studies can be leveraged for the in silico design of new anhydride reagents with enhanced properties. By systematically modifying the structure of o-nitrobenzoic anhydride and calculating the resulting properties, it is possible to screen for candidates with improved reactivity, selectivity, or stability before undertaking laboratory synthesis.

Strategies for Computational Design:

Substituent Effects: The effect of adding different electron-withdrawing or electron-donating groups to the aromatic rings can be systematically investigated. For example, adding further electron-withdrawing groups could increase the electrophilicity of the carbonyl carbons, leading to a more reactive acylating agent.

Steric Modifications: The steric environment around the reactive centers can be altered to control selectivity. For instance, introducing bulky substituents could favor reactions with smaller, less hindered nucleophiles.

Scaffold Hopping: Computational methods can be used to explore entirely new molecular scaffolds that mimic the electronic and steric properties of o-nitrobenzoic anhydride, potentially leading to the discovery of novel classes of acylating agents.

The process of computational design typically involves creating a virtual library of candidate molecules, followed by high-throughput screening of their properties using computational methods. The most promising candidates can then be selected for more detailed theoretical study and eventual experimental validation.

Future Research Directions and Outlook

Development of Sustainable and Economically Viable Synthetic Routes

The primary route to o-nitrobenzoic anhydride (B1165640) proceeds through its precursor, o-nitrobenzoic acid. Consequently, future developments in sustainable synthesis will likely focus on greener methods for producing this key intermediate. Traditionally, o-nitrobenzoic acid is synthesized via the oxidation of o-nitrotoluene. wikipedia.org However, historical methods often rely on stoichiometric oxidants like potassium permanganate, which generate significant waste.

Modern research is shifting towards catalytic, aerobic oxidation, which utilizes air or molecular oxygen as the ultimate oxidant. A notable advancement is the use of biomimetic catalysts, such as substituted iron porphyrins, in aqueous ethanol (B145695). researchgate.net This "green" approach has demonstrated promising results, achieving high conversion and selectivity under milder conditions. researchgate.net Further research will likely aim to optimize these catalytic systems, improve catalyst recovery and reusability, and explore alternative non-petroleum-based feedstocks, potentially including biocatalytic pathways, to enhance both the economic viability and environmental footprint of o-nitrobenzoic acid production.

| Synthesis Route for o-Nitrobenzoic Acid | Catalyst/Reagent | Conditions | Yield | Sustainability Notes |

| Aerobic Oxidation | Substituted Iron Porphyrins/O₂ | 55°C, 2.0 MPa O₂ | 76.3% | Uses air as oxidant, aqueous ethanol solvent, biomimetic catalyst. researchgate.net |

| Aerobic Oxidation | MnO₂ / RuO₄ / O₂ | 140°C, 0.5 MPa O₂ | 92.3% | High yield, but requires ruthenium, a precious metal. google.com |

| Aerobic Oxidation | N-acetoxyphthalimide (NAPI), Co(OAc)₂, Mn(OAc)₂, NO₂ | 130°C, 10 atm air | 51% | Uses air as oxidant but requires an NO₂ additive. researchgate.netresearchgate.net |

| Metal-Catalyzed Oxidation | Metal porphyrin or Metal (AcAc)₂ | 25°C, Air | 24-27% | Milder conditions, but lower reported yields. prepchem.com |

Exploration of New Catalytic Systems for Enhanced Efficiency and Selectivity

Building on the foundation of sustainable synthesis, the exploration of novel catalytic systems is a critical future direction. For the synthesis of the o-nitrobenzoic acid precursor, research has shown that the choice of catalyst profoundly impacts reaction outcomes. For instance, in metalloporphyrin-catalyzed oxidations, both the central metal ion (Mn, Fe, Co) and the electronic nature of the peripheral substituents on the porphyrin ring influence catalytic activity and selectivity. researchgate.netacs.org

Future work will likely involve:

High-Throughput Screening: Employing modern screening techniques to rapidly evaluate a wide array of metal catalysts (both homogeneous and heterogeneous) and ligands to identify more active, stable, and cost-effective systems.

Mechanistic Studies: Detailed investigation into reaction mechanisms, such as the role of co-catalysts like NaOH in forming nitrobenzyl anions, can lead to more rational catalyst design. researchgate.net

Heterogeneous Catalysts: Developing solid-supported catalysts to simplify product purification and enable catalyst recycling, a key principle of green chemistry. researchgate.net This could involve anchoring catalytic complexes onto materials like polymers, silica, or magnetic nanoparticles.

| Catalyst System for o-Nitrotoluene Oxidation | Key Features | Reported Yield of o-Nitrobenzoic Acid | Reference |

| T(p-Cl)PPFeCl (Iron Porphyrin) | High selectivity with electron-withdrawing substituents. | 76.3% | researchgate.net |

| MnO₂ / RuO₄ | Recyclable catalyst, gentle reaction conditions. | 92.3% | google.com |

| NAPI / Co(OAc)₂ / Mn(OAc)₂ | Uses N-hydroxyphthalimide analogue as a key catalyst. | 51% | researchgate.netresearchgate.net |

Integration of o-Nitrobenzoic Anhydride Chemistry into Flow Synthesis and Automation

The transition from traditional batch processing to continuous flow chemistry offers significant advantages in safety, efficiency, and scalability. researchgate.netrsc.org Integrating the synthesis and application of o-nitrobenzoic anhydride into automated flow systems represents a major leap forward.

Key areas for future research include:

Flow Synthesis of the Precursor: The catalytic oxidation of o-nitrotoluene is well-suited for flow chemistry. The high surface-area-to-volume ratio in microreactors allows for superior heat and mass transfer, enabling better temperature control of exothermic reactions and more efficient gas-liquid mixing (for aerobic oxidations). researchgate.netrsc.org

Automated Reaction Optimization: Coupling flow reactors with process analytical technology (PAT) and machine learning algorithms would allow for the autonomous optimization of reaction conditions (temperature, pressure, flow rate, stoichiometry) to maximize yield and minimize waste.

Discovery of Unprecedented Reactivity Modes and Synthetic Applications

While the specific reactivity of o-nitrobenzoic anhydride is not extensively documented, its structure suggests significant potential as a synthetic reagent. Future research will focus on discovering and developing its applications, likely drawing parallels with well-established, structurally similar reagents like 2-methyl-6-nitrobenzoic anhydride (MNBA), also known as the Shiina reagent. wikipedia.org

MNBA is a highly effective reagent for a variety of transformations, including:

Macrolactonization: Promoting the intramolecular cyclization of hydroxycarboxylic acids to form medium and large-sized lactones, which are common motifs in natural products. wikipedia.orgsigmaaldrich.com

Esterification and Amidation: Acting as a powerful coupling agent for the formation of esters and amides from carboxylic acids and alcohols/amines. sigmaaldrich.comscientificlabs.ie

Peptide Coupling: Facilitating the formation of peptide bonds in the synthesis of complex peptides. scientificlabs.ie

Future investigations should explore whether o-nitrobenzoic anhydride can perform similar transformations. The electronic effects of the ortho-nitro group, unhindered by adjacent methyl groups found in MNBA, may lead to unique reactivity, selectivity, or a different substrate scope. Systematic studies on its use in cyclization, esterification, and amidation reactions are needed to unlock its synthetic potential. acs.org

Impact on Medicinal Chemistry and Materials Science Through Advanced Synthesis

Should o-nitrobenzoic anhydride prove to be an effective coupling or cyclization reagent, it could have a substantial impact on medicinal chemistry and materials science. These fields rely on the efficient construction of complex molecules.

Medicinal Chemistry: The development of novel therapeutic agents often requires the synthesis of complex heterocyclic structures, macrocycles, and depsipeptides. An efficient reagent like o-nitrobenzoic anhydride could streamline the synthesis of drug candidates, accelerating the drug discovery process. Its precursor, o-nitrobenzoic acid, is already a known intermediate for compounds like anthranilic acid, which is used in the manufacture of dyes and pharmaceuticals. wikipedia.orgjustia.com

Materials Science: The synthesis of specialty polymers, functional dyes, and other advanced materials often involves esterification and amidation reactions. A robust and reactive anhydride could provide a new tool for polymer chemists to create materials with tailored properties. Substituted benzoic acids and their derivatives are already recognized as important building blocks in these areas.

By developing o-nitrobenzoic anhydride into a readily accessible and versatile synthetic tool, future research can enable significant advances in the creation of novel molecules that address challenges in human health and materials technology.

Q & A

Q. What are the common synthetic routes for o-nitrobenzoic anhydride, and how can reaction conditions be optimized?

o-Nitrobenzoic anhydride is typically synthesized via the reaction of o-nitrobenzoic acid with thionyl chloride (SOCl₂) under anhydrous conditions, followed by coupling with another acid molecule. Key variables include stoichiometric ratios, solvent choice (e.g., dry acetonitrile), and reaction time. For instance, excess o-nitrobenzoic acid in the presence of SOCl₂ can lead to anhydride formation, but improper stoichiometry may result in side products like amides (if amines are present) . Optimization involves:

- Temperature control : Reflux conditions (e.g., 1 hour at 80°C for acid activation).

- Solvent purity : Dry solvents to prevent hydrolysis.

- Post-reaction workup : Slow solvent evaporation to isolate anhydride crystals.

Q. What spectroscopic and crystallographic methods are used to characterize o-nitrobenzoic anhydride?

- X-ray crystallography : Resolves crystal packing and bond parameters. For example, C–O bond lengths in the anhydride moiety (~1.36–1.49 Å) and torsion angles (e.g., 25.06° in 2-methyl-3-nitrobenzoic anhydride) .

- 13C NMR : Identifies carbonyl carbons (δ ~165–175 ppm) and aromatic carbons.

- IR spectroscopy : Peaks at ~1750–1850 cm⁻¹ (C=O stretching) and ~1520 cm⁻¹ (NO₂ asymmetric stretching).

- Elemental analysis : Validates purity and stoichiometry.

Q. How does o-nitrobenzoic anhydride participate in acylation reactions, and what factors influence its reactivity?

o-Nitrobenzoic anhydride acts as an acylating agent, transferring the nitrobenzoyl group to nucleophiles (e.g., amines, alcohols). Reactivity is influenced by:

- Steric hindrance : The ortho-nitro group reduces accessibility to the carbonyl carbon.

- Electronic effects : The electron-withdrawing nitro group enhances electrophilicity of the carbonyl.

- Solvent polarity : Polar aprotic solvents (e.g., acetonitrile) stabilize transition states.

Comparative studies with trifluoroacetic anhydride show lower yields in o-nitrobenzoic anhydride due to steric limitations .

Advanced Research Questions

Q. How do electronic effects of the nitro group influence the reactivity of o-nitrobenzoic anhydride in nucleophilic reactions?

The nitro group’s electron-withdrawing nature increases the electrophilicity of the adjacent carbonyl carbon, accelerating acylation. However, steric hindrance in the ortho position reduces reaction rates compared to para-substituted analogs. Computational studies (e.g., DFT calculations) can model charge distribution and transition states to quantify these effects. Experimental validation via Hammett plots or kinetic isotope effects is recommended .

Q. What strategies mitigate competing side reactions during the synthesis of o-nitrobenzoic anhydride?

- Stoichiometric precision : Avoid excess acid or SOCl₂ to prevent over-acylation or halogenation.

- Purification techniques : Recrystallization from non-polar solvents (e.g., hexane) or column chromatography.

- Inert atmosphere : Use nitrogen/argon to prevent moisture-induced hydrolysis.

In one study, anhydride formation was favored by strict control of acid-to-SOCl₂ ratios (1.2:1) and rapid quenching of intermediates .

Q. How can kinetic studies and computational modeling elucidate the reaction mechanisms involving o-nitrobenzoic anhydride?

- Kinetic analysis : Monitor reaction progress via HPLC or in situ IR. For example, tetrahydrophthalic anhydride hydrogenation followed pseudo-first-order kinetics with an activation energy of ~45 kJ/mol .

- Computational modeling : Use Gaussian or ORCA software to simulate reaction pathways. For o-nitrobenzoic anhydride, compare nucleophilic attack trajectories at the carbonyl carbon under varying substituent effects.

Methodological Recommendations

- Experimental design : Use a central composite design (CCD) to optimize synthesis variables (temperature, solvent ratio, time).

- Contradiction resolution : Reconcile divergent kinetic data (e.g., reaction order discrepancies) via sensitivity analysis or Arrhenius plots.

- Advanced characterization : Pair X-ray crystallography with solid-state NMR to resolve dynamic vs. static disorder in crystal structures.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.